N-(6-(4-(2-((4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)amino)-2-oxoethyl)phenoxy)pyrimidin-4-yl)cyclopropanecarboxamide
Overview
Description
This compound appears to be a complex organic molecule with several functional groups. It contains a pyrimidine ring, a cyclopropane ring, a trifluoromethyl group, and a methylpiperazine group. These groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the synthesis might involve reactions such as nucleophilic substitution, amide bond formation, and ring-closing reactions.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The 3D structure would be influenced by factors such as the size and shape of these groups, as well as any intramolecular hydrogen bonding or other interactions.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the chemical reactions this compound might undergo. However, the presence of an amide bond suggests it could participate in hydrolysis reactions under certain conditions. The trifluoromethyl group might also be reactive.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point, and so on.Scientific Research Applications
Cancer Treatment : MK-0457, a variant of the compound, is an Aurora kinase inhibitor developed for cancer treatment. It primarily undergoes N-oxidation and N-demethylation in human and animal liver preparations, indicating its metabolic pathway and potential drug interactions in clinical cancer treatment (Ballard, Prueksaritanont, & Tang, 2007).
Wound Healing : The compound's variant showed potential in wound healing and tissue repair through computer-aided virtual screening and Molecular dynamics (MD) simulation, particularly for its interaction with STAT3 protein, which is significant in cell proliferation and tissue repair (Kumar, Chaaudhary, Paul, & Verma, 2022).
Biochemical Analysis : Another derivative, N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, was synthesized for use as a PET agent for imaging IRAK4 enzyme in neuroinflammation, demonstrating the compound's utility in advanced biochemical imaging (Wang, Xu, Miao, Dong, Li, Wang, Gao, Zheng, & Xu, 2018).
Safety And Hazards
The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures would need to be followed.
Future Directions
Future research on this compound could involve exploring its potential uses, studying its properties in more detail, and developing efficient methods for its synthesis.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and resources would need to be consulted.
properties
IUPAC Name |
N-[6-[4-[2-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)anilino]-2-oxoethyl]phenoxy]pyrimidin-4-yl]cyclopropanecarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31F3N6O3/c1-37-10-12-38(13-11-37)17-21-6-7-22(15-24(21)29(30,31)32)35-26(39)14-19-2-8-23(9-3-19)41-27-16-25(33-18-34-27)36-28(40)20-4-5-20/h2-3,6-9,15-16,18,20H,4-5,10-14,17H2,1H3,(H,35,39)(H,33,34,36,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTODTDQFHDJWIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC4=NC=NC(=C4)NC(=O)C5CC5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31F3N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901101882 | |
Record name | 4-[[6-[(Cyclopropylcarbonyl)amino]-4-pyrimidinyl]oxy]-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901101882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(4-(2-((4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)amino)-2-oxoethyl)phenoxy)pyrimidin-4-yl)cyclopropanecarboxamide | |
CAS RN |
1421227-53-3 | |
Record name | 4-[[6-[(Cyclopropylcarbonyl)amino]-4-pyrimidinyl]oxy]-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1421227-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[6-[(Cyclopropylcarbonyl)amino]-4-pyrimidinyl]oxy]-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901101882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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